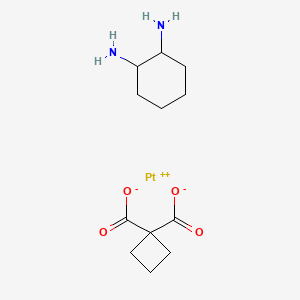
Agn-PC-0O0ujg
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Agn-PC-0O0ujg is a chemical compound with a molecular mass of 255.92812468 daltons . It is classified as a type of chemical entity and is used in various scientific and industrial applications.
Preparation Methods
The preparation of Agn-PC-0O0ujg involves several synthetic routes and reaction conditions. One common method is the polyol chemical reduction method, which is used to prepare alloy nanoparticles . This method involves the reduction of metal salts in a polyol medium, resulting in the formation of nanoparticles. The reaction conditions, such as temperature, pressure, and reaction time, play a crucial role in determining the efficiency and yield of the process.
Chemical Reactions Analysis
Agn-PC-0O0ujg undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Agn-PC-0O0ujg has a wide range of scientific research applications. It is used in the preparation of nanoparticles for electronic packaging , as well as in the development of photodetectors for deep ultraviolet (DUV) applications
Mechanism of Action
The mechanism of action of Agn-PC-0O0ujg involves its interaction with molecular targets and pathways. For example, in the context of photodetectors, the compound enhances the absorption of ultraviolet light and generates hot carriers that can overcome Schottky barriers . This mechanism is crucial for improving the performance of photodetectors and other electronic devices.
Comparison with Similar Compounds
Agn-PC-0O0ujg can be compared with other similar compounds, such as Agn-PC-0jrxgp . While both compounds have similar molecular structures and properties, this compound is unique in its specific applications and reactivity. Other similar compounds include octyl stearate, which is used as an emollient in cosmetics .
Properties
CAS No. |
344-01-4 |
|---|---|
Molecular Formula |
C6Cl2F6 |
Molecular Weight |
256.96 g/mol |
IUPAC Name |
1,6-dichloro-1,2,3,4,5,6-hexafluorohexa-1,3,5-triene |
InChI |
InChI=1S/C6Cl2F6/c7-5(13)3(11)1(9)2(10)4(12)6(8)14 |
InChI Key |
AXDQUDHOOWDFDE-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(C(=C(F)Cl)F)F)(C(=C(F)Cl)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


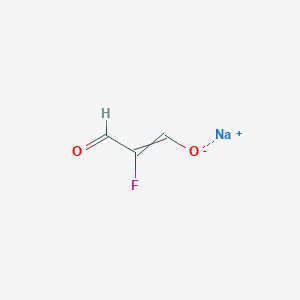
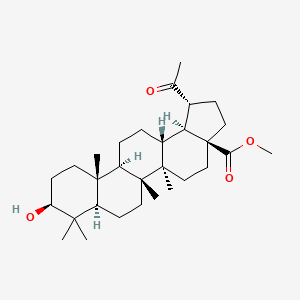
![2-[1,3-dioxolan-2-ylmethyl(methyl)amino]-1-(5-methoxy-2-methyl-1H-indol-3-yl)ethanone](/img/structure/B14173872.png)
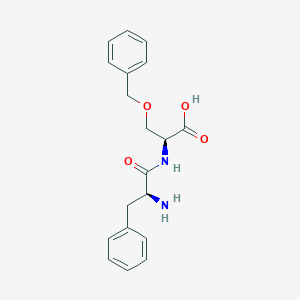

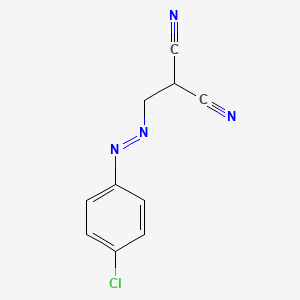
![3-(3-chloro-5-fluoroanilino)-1-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]piperidin-2-one](/img/structure/B14173901.png)
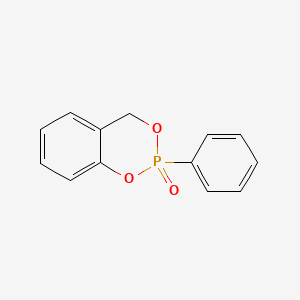
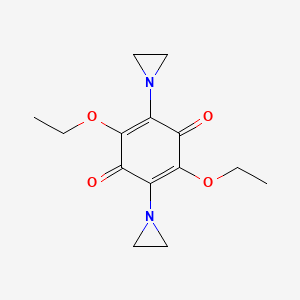

![1H-Pyrrolo[2,3-B]pyridine, 1-(methylsulfonyl)-4-(1-piperazinyl)-](/img/structure/B14173944.png)
![1-[5-[(2-Fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-phenylurea](/img/structure/B14173949.png)
![1-(4-Octylphenyl)-2-phenyl-2-{[7-(triethoxysilyl)heptyl]sulfanyl}ethan-1-one](/img/structure/B14173951.png)
